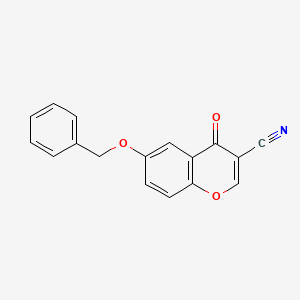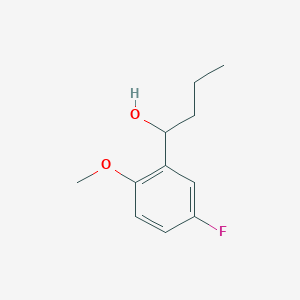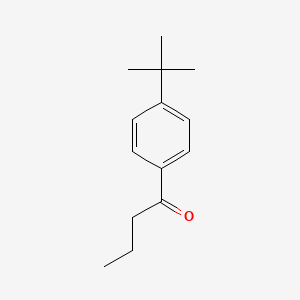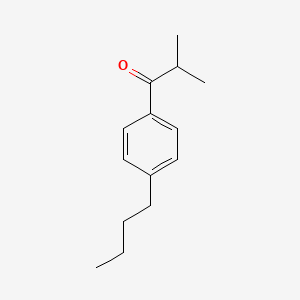![molecular formula C15H21NO3 B7844468 6-Ethoxy-3,4-dihydrospiro[chromene-2,4'-piperidin]-4-ol](/img/structure/B7844468.png)
6-Ethoxy-3,4-dihydrospiro[chromene-2,4'-piperidin]-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethoxy-3,4-dihydrospiro[chromene-2,4’-piperidin]-4-ol is a spiro compound that features a unique structure combining a chromene moiety with a piperidine ring This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3,4-dihydrospiro[chromene-2,4’-piperidin]-4-ol typically involves a multi-step process. One common method includes the condensation of a chromene derivative with a piperidine derivative under acidic or basic conditions. The reaction often requires a catalyst to facilitate the formation of the spiro linkage. For example, the use of Lewis acids such as aluminum chloride or boron trifluoride can promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
6-Ethoxy-3,4-dihydrospiro[chromene-2,4’-piperidin]-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
6-Ethoxy-3,4-dihydrospiro[chromene-2,4’-piperidin]-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, including as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Ethoxy-3,4-dihydrospiro[chromene-2,4’-piperidin]-4-ol involves its interaction with specific molecular targets in the body. The rigid spiro structure allows for high binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4-one: Another spiro compound with a similar structure but different functional groups.
Spiro[indoline-3,4’-piperidine]-4-one: A compound with an indoline moiety instead of a chromene moiety.
Uniqueness
6-Ethoxy-3,4-dihydrospiro[chromene-2,4’-piperidin]-4-ol is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the chromene and piperidine rings also provides a distinct scaffold that can be further modified for various applications.
属性
IUPAC Name |
6-ethoxyspiro[3,4-dihydrochromene-2,4'-piperidine]-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-18-11-3-4-14-12(9-11)13(17)10-15(19-14)5-7-16-8-6-15/h3-4,9,13,16-17H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKWCWKYUHIRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC3(CCNCC3)CC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
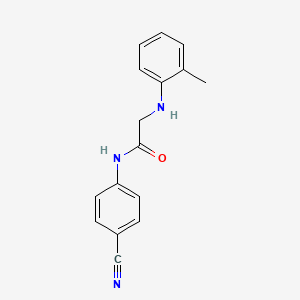
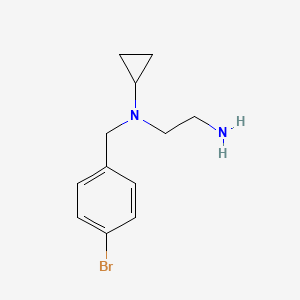
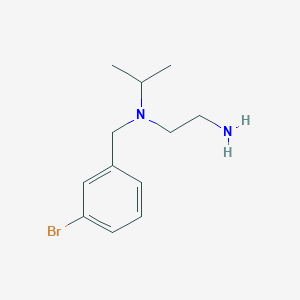
![2-[(3-Bromophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7844406.png)
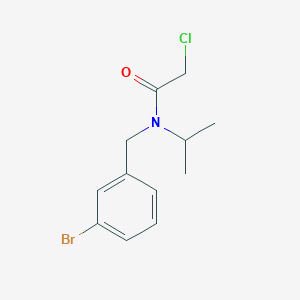
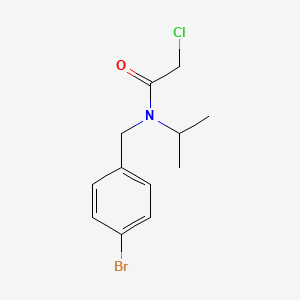
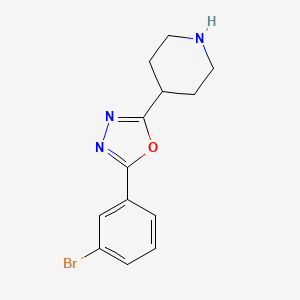
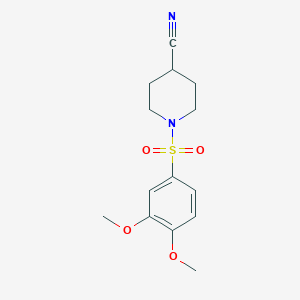
![7-(2-Phenylethoxy)spiro[chromene-2,3'-pyrrolidine]](/img/structure/B7844474.png)
![2-(3,4-dihydro-2H-benzo[h]chromen-2-yl)benzoic acid](/img/structure/B7844481.png)
